molecular formula C9H16INO B13210194 3-(Iodomethyl)-2-oxa-7-azaspiro[4.5]decane

3-(Iodomethyl)-2-oxa-7-azaspiro[4.5]decane

Cat. No.: B13210194
M. Wt: 281.13 g/mol
InChI Key: VVUJTWMCXKSWQW-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-2-oxa-7-azaspiro[45]decane is a chemical compound with the molecular formula C10H17IO It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-2-oxa-7-azaspiro[4.5]decane typically involves the reaction of a suitable precursor with iodine. One common method involves the use of a spirocyclic precursor that undergoes iodination under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane, and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-2-oxa-7-azaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or amines in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

3-(Iodomethyl)-2-oxa-7-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-2-oxa-7-azaspiro[4.5]decane involves its interaction with specific molecular targets. The iodine atom can act as a leaving group, allowing the compound to participate in various biochemical pathways. The spirocyclic structure may also confer unique binding properties, making it a valuable tool in medicinal chemistry for targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane

Uniqueness

3-(Iodomethyl)-2-oxa-7-azaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of an iodine atom, which makes it highly reactive and versatile in chemical synthesis

Properties

Molecular Formula

C9H16INO

Molecular Weight

281.13 g/mol

IUPAC Name

3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane

InChI

InChI=1S/C9H16INO/c10-5-8-4-9(7-12-8)2-1-3-11-6-9/h8,11H,1-7H2

InChI Key

VVUJTWMCXKSWQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(OC2)CI)CNC1

Origin of Product

United States

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